molecular formula C34H50O7 B565776 Tetraethyleneglycol Bisibuprofen Ester CAS No. 1161014-75-0

Tetraethyleneglycol Bisibuprofen Ester

Cat. No.: B565776
CAS No.: 1161014-75-0
M. Wt: 570.767
InChI Key: ARAGFSUIHFAIRQ-UHFFFAOYSA-N
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Description

Tetraethyleneglycol Bisibuprofen Ester: is a compound formed as a byproduct during the esterification of ibuprofen with polyethylene glycol (PEG). This impurity is often found in pharmaceutical formulations, particularly in soft gelatin capsules, where PEG is used as a solvent or plasticizer. The presence of this impurity can affect the stability, efficacy, and safety of the pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The esterification of ibuprofen with polyethylene glycol (PEG) involves the reaction of ibuprofen with PEG under acidic or basic conditions. The reaction typically occurs in a biphasic system, where the organic phase contains ibuprofen and the aqueous phase contains PEG. The reaction is catalyzed by acids such as sulfuric acid or bases such as sodium hydroxide .

Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. The reaction is carried out in reactors equipped with stirring mechanisms to ensure proper mixing of the reactants. The reaction temperature is maintained between 60-80°C to facilitate the esterification process. After the reaction, the product is purified using techniques such as distillation or chromatography to remove any unreacted ibuprofen and PEG .

Chemical Reactions Analysis

Types of Reactions: Tetraethyleneglycol Bisibuprofen Ester primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of ibuprofen and PEG .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis Overview

Parameter Details
Reactants Ibuprofen, Tetraethylene Glycol
Reaction Type Esterification
Conditions Acidic environment; controlled temperature
Outcome Formation of Tetraethyleneglycol Bisibuprofen Ester

Enhanced Solubility

One of the primary applications of this compound lies in its ability to enhance the solubility of ibuprofen. This characteristic is particularly beneficial in pharmaceutical formulations where solubility is a critical factor for drug efficacy. The improved solubility can lead to better absorption and bioavailability when administered.

Interaction Studies

Research has indicated that this compound may influence the pharmacokinetic profiles of co-administered drugs due to its solubilizing properties. Preliminary studies suggest that it could alter the absorption rates of other pharmaceuticals when used in combination therapies. Further investigation is needed to fully understand these interactions and their implications for clinical use.

Analytical Techniques for Detection

Given that this compound is considered an impurity in ibuprofen formulations, accurate detection and quantification are essential for ensuring product quality and compliance with regulatory standards. Various analytical methods have been developed for this purpose:

High-Performance Liquid Chromatography (HPLC)

HPLC is commonly employed to separate and quantify this compound from ibuprofen formulations. This technique allows for high-resolution analysis and is crucial for monitoring impurity levels.

Mass Spectrometry (MS)

Mass spectrometry complements HPLC by providing detailed information about the molecular weight and structure of the compound. This method enhances the reliability of impurity profiling in pharmaceutical products.

Biological Effects and Safety Concerns

While this compound does not possess known therapeutic activity, research has explored its potential biological effects. Studies have primarily focused on its cytotoxicity and genotoxicity:

Summary of Biological Studies

Study Focus Findings
CytotoxicityVaries with concentration; higher levels show toxicity
GenotoxicityLimited data; requires further investigation

Comparative Analysis with Related Compounds

This compound can be compared with other related compounds based on structural similarities and biological functions. The following table summarizes key characteristics:

Compound Name Structure Type Key Characteristics
IbuprofenNonsteroidal Anti-inflammatory DrugWidely used for pain relief; cyclooxygenase inhibitor
Polyethylene Glycol Ibuprofen EsterEsterSimilar solubility properties; used in formulations
Propylene Glycol Ibuprofen EsterEsterLower viscosity; used in topical applications
TetrahydrocurcuminCurcumin DerivativeAnti-inflammatory properties; different mechanism of action

Mechanism of Action

The mechanism of action of Tetraethyleneglycol Bisibuprofen Ester is not well-defined, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is known that esterified derivatives of ibuprofen can undergo hydrolysis to release ibuprofen, which then exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are involved in the synthesis of prostaglandins, which mediate pain, inflammation, and fever .

Comparison with Similar Compounds

  • Ibuprofen Methyl Ester
  • Ibuprofen Ethyl Ester
  • Ibuprofen Sorbitol Ester

Comparison: Tetraethyleneglycol Bisibuprofen Ester is unique due to its formation with polyethylene glycol, which imparts different physicochemical properties compared to other ibuprofen esters. For example, Ibuprofen Methyl Ester and Ibuprofen Ethyl Ester are smaller molecules and may have different solubility and stability profiles. Ibuprofen Sorbitol Ester, on the other hand, is formed with sorbitol and is used to enhance the solubility of ibuprofen in aqueous solutions .

Biological Activity

Tetraethyleneglycol Bisibuprofen Ester, also known as Ibuprofen Ester Impurity (PEG400), is a compound that has garnered attention due to its potential biological effects, particularly in the context of pharmaceutical formulations. While primarily recognized as an impurity formed during ibuprofen synthesis, understanding its biological activity is crucial for assessing safety and efficacy in drug products.

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₂₄O₅
  • Molecular Weight : 236.31 g/mol
  • CAS Number : 1161014-75-0
  • Solubility : Highly soluble in water, with solubility reported at approximately 376 mg/ml .

Cytotoxicity and Genotoxicity

Research has indicated that this compound may exhibit cytotoxic and genotoxic properties. Studies have primarily focused on its effects in vitro, where high concentrations of the compound were used to evaluate cell viability and genetic material integrity.

  • Cytotoxicity : In controlled laboratory settings, this compound demonstrated significant cytotoxic effects on various cell lines. The compound's ability to induce cell death raises concerns regarding its presence in pharmaceutical formulations .
  • Genotoxicity : Investigations into the genotoxic potential of this ester have also been conducted. Results suggest that it may damage DNA, although these findings are based on high concentration scenarios that do not necessarily reflect typical exposure levels in humans .

The biological activity of this compound is thought to be linked to its structural characteristics, particularly the ester bonds present in the molecule. These bonds may interact with cellular components, leading to disruptions in normal cellular processes.

Case Studies and Research Findings

Several studies have investigated the broader implications of impurities like this compound in drug formulations:

  • Study on Ibuprofen Impurities : A study highlighted that impurities such as this compound could alter the pharmacokinetics and pharmacodynamics of ibuprofen, potentially leading to adverse effects .
  • Cytotoxicity Assessment : In vitro studies using human cell lines demonstrated that exposure to high concentrations of this ester resulted in significant cytotoxic effects, underscoring the need for stringent quality control measures in pharmaceutical manufacturing .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling tetraethyleneglycol bisibuprofen ester in laboratory settings?

  • Methodological Answer : Follow OSHA HCS GHS guidelines, including:

  • Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H315, H319) .
  • Engineering controls (fume hoods) to minimize inhalation risks (H335) .
  • Immediate decontamination procedures: rinsing eyes with water for 15+ minutes or washing skin with soap .
    • Storage : Maintain at 2–8°C in airtight containers to prevent degradation .

Q. How should researchers design initial experiments to assess the compound’s solubility and formulation compatibility?

  • Methodological Answer :

  • Conduct solubility screening in polar (e.g., DMSO, acetonitrile) and non-polar solvents .
  • Use dynamic light scattering (DLS) to evaluate colloidal stability in nanoparticle formulations, as demonstrated in PEG-based linker systems .
  • Monitor pH-dependent stability using phosphate/acetate buffers (pH 4.5–7.4) to identify destabilizing conditions, referencing methods from oxytocin studies .

Q. What are the recommended methods for documenting experimental procedures involving this compound?

  • Methodological Answer :

  • Specify chemical details (CAS 1161014-75-0, manufacturer, purity) per ICMJE standards .
  • Include safety data (H302, H335) in the "Materials and Methods" section .
  • Use statistical tools (e.g., ANOVA) to validate reproducibility, as outlined in scientific writing guidelines .

Advanced Research Questions

Q. How can researchers address gaps in toxicological data for this compound?

  • Methodological Answer :

  • Perform in vitro assays:
  • Use human respiratory epithelial cells (e.g., A549) to assess H335-related irritation .
  • Apply OECD guidelines 439/492 for skin/eye irritation using reconstructed tissue models .
  • Conduct acute toxicity studies in rodent models, adhering to IACUC protocols .

Q. What experimental strategies mitigate destabilization effects of this compound in buffered formulations?

  • Methodological Answer :

  • Incorporate stabilizing excipients (e.g., trehalose or cyclodextrins) during encapsulation, as seen in PEG4-based nanoparticle systems .
  • Monitor decomposition via HPLC-MS under accelerated stability conditions (40°C/75% RH) .
  • Optimize buffer composition to avoid phosphate, which may exacerbate instability .

Q. How can batch-to-batch variability in physicochemical properties be systematically analyzed?

  • Methodological Answer :

  • Use DLS and zeta potential measurements to assess particle size distribution and aggregation trends .
  • Compare FTIR and NMR spectra across batches to identify contaminants (e.g., residual solvents) .
  • Apply impact sensitivity testing (e.g., BAM fall hammer) to evaluate impurities’ effects, as done for TEGDN .

Q. What advanced techniques characterize the compound’s interaction with biological membranes?

  • Methodological Answer :

  • Employ surface plasmon resonance (SPR) to quantify binding affinity with lipid bilayers .
  • Use confocal microscopy with fluorescently tagged analogs to track cellular uptake in HUVEC or HCAEC lines .
  • Conduct molecular dynamics simulations to model PEG4 linker behavior in aqueous environments .

Q. Data Analysis and Reproducibility

Q. How should contradictory results in stability or toxicity studies be resolved?

  • Methodological Answer :

  • Replicate experiments under controlled humidity/temperature .
  • Cross-validate using orthogonal methods (e.g., compare HPLC-MS with LC-TOF) .
  • Report detailed environmental conditions (e.g., CO2 levels, light exposure) per FAIR data principles .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in cytotoxicity assays?

  • Methodological Answer :

  • Apply nonlinear regression models (e.g., Hill equation) to EC50 calculations .
  • Use Kaplan-Meier survival analysis for longitudinal toxicity data .
  • Include confidence intervals and effect sizes to address variability .

Properties

IUPAC Name

2-[2-[2-[2-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]ethoxy]ethoxy]ethoxy]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50O7/c1-25(2)23-29-7-11-31(12-8-29)27(5)33(35)40-21-19-38-17-15-37-16-18-39-20-22-41-34(36)28(6)32-13-9-30(10-14-32)24-26(3)4/h7-14,25-28H,15-24H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAGFSUIHFAIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCOCCOCCOCCOC(=O)C(C)C2=CC=C(C=C2)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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